molecular formula C14H22O4 B5111105 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione

6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione

Cat. No. B5111105
M. Wt: 254.32 g/mol
InChI Key: GRYMMVOHUKXQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that belongs to the class of pyranones. It is a yellowish powder that is soluble in water and ethanol. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture.

Mechanism of Action

The mechanism of action of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway (Liu et al., 2015). It has also been shown to inhibit the replication of hepatitis B virus (Zhang et al., 2016).
Biochemical and Physiological Effects
Studies have shown that 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione exhibits anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015; Zhang et al., 2016). It has also been shown to have insecticidal properties against various pests (Liu et al., 2015). However, the biochemical and physiological effects of this compound on humans are not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its potential applications in various fields of scientific research, including pharmaceuticals, food, and agriculture. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione. One potential direction is the development of new pharmaceuticals based on this compound for the treatment of inflammatory diseases, tumors, and viral infections. Another direction is the use of this compound as a natural insecticide in agriculture. Further studies are also needed to understand the biochemical and physiological effects of this compound on humans and the environment.
Conclusion
In conclusion, 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione involves the reaction of 6-methyl-3-oxoheptanoic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the pyranone ring. This method has been reported in various studies, including the work of Liu et al. (2015) and Zhang et al. (2016).

Scientific Research Applications

6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione has been studied extensively for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015). In the food industry, it has been used as a flavoring agent due to its fruity and caramel-like aroma (Zhang et al., 2016). In agriculture, it has been shown to have insecticidal properties against various pests (Liu et al., 2015).

properties

IUPAC Name

6-methyl-3-octanoyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYMMVOHUKXQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C(=O)CC(OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-octanoyloxane-2,4-dione

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